Disperse Red 167

Descripción general

Descripción

Disperse Red 167 is a synthetic dye belonging to the azo dye family. It is widely used in the textile industry for dyeing synthetic fibers such as polyester. This compound is known for its vibrant red color and excellent dyeing properties, including high temperature resistance and good light fastness .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Disperse Red 167 is synthesized through a diazotization reaction followed by azo coupling. The process involves the reaction of 2-chloro-4-nitrobenzenamine with sodium nitrite in an acidic medium to form the diazonium salt. This intermediate is then coupled with 3-acetamido-N,N-bis(2-acetoxyethyl)benzeneamine to produce this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The reaction mixture is typically heated to facilitate the coupling reaction, and the product is isolated through filtration and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: Disperse Red 167 undergoes various chemical reactions, including:

Reduction: The azo bond can be reduced to form aromatic amines.

Oxidation: The compound can be oxidized to form different oxidation products.

Substitution: The chlorine atom in the molecule can be substituted with other nucleophiles.

Common Reagents and Conditions:

Reduction: Sodium dithionite or zinc in acidic conditions.

Oxidation: Potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed:

Reduction: Aromatic amines.

Oxidation: Various oxidation products depending on the oxidizing agent used.

Substitution: Substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Disperse Red 167 is a red colorant primarily used in the textile industry for dyeing fabrics, especially polyester . Research has explored methods to enhance its dyeing technology and to address environmental concerns related to its use .

Scientific Research Applications

Enhancing Dyeing Technology

- Polyester Fabric Dyeing: this compound is used to dye polyester fabrics . Studies focus on enhancing the dyeing process through pre-treatments and optimizing dyeing conditions .

- ZnO Nano Powder Pre-treatment: Pre-treating polyester fabrics with synthesized Zinc oxide (ZnO) nano powder enhances the dyeing ability of this compound, potentially reducing the required temperature, dyestuff, and energy consumption .

- Kinetic and Thermodynamic Parameters: Research explores the kinetic and thermodynamic adsorption parameters to improve the dyeing ability of Polyester fabric with this compound using ZnO Nano Powder .

- Micro-emulsion System: Investigations into dyeing polyester fabrics with this compound using micro-emulsion systems with non-toxic organic solvents and auxiliaries have been conducted to study the kinetics and thermodynamics involved .

Environmental Applications

- Electrocoagulation for Dye Removal: this compound is used in studies focusing on its removal from wastewater via bipolar electrocoagulation (BEC) . This method has shown high levels of decolorization in short reaction times using aluminum and iron electrodes .

- Electrode Material Efficiency: Research compares the effectiveness of different electrode materials like iron and aluminum for the removal of this compound from wastewater .

- Optimization of Electrolysis: Studies optimize variables such as current density, electrolysis time, and inter-electrode distance to improve the removal efficiency of the dye from solutions .

Data Tables: Absorption Rate Constants

The dyeing absorption rate constants (K), correlation coefficient (R2) and exhaustion after 120 min (%) for the kinetics of dyeing of polyester with this compound in the presence of o-vanillin or coumarin auxiliaries :

| o-Vanillin | Coumarin | |

|---|---|---|

| Disperse Dye | K | R2 |

| C.I. This compound at 100 °C | 0.5667 | 0.9855 |

| C.I. This compound at 95 °C | 0.1712 | 0.9716 |

| C.I. This compound at 90 °C | 0.0426 | 0.992 |

| C.I. This compound at 83 °C | 0.0128 | 0.9523 |

Case Studies

- Electrocoagulation Case Study: A study investigated the removal of this compound using bipolar electrocoagulation, achieving a 100% decolorization level with short reaction times using both aluminum and iron electrodes, highlighting the method's efficiency compared to conventional techniques .

- Polyester Dyeing Enhancement: A case study explored enhancing the dyeing of polyester fabric with this compound using ZnO nano powder, which resulted in reducing the temperature required, using less dyestuff, and saving energy during the dyeing process .

Mecanismo De Acción

The mechanism of action of Disperse Red 167 involves its interaction with various molecular targets. The compound’s azo bond can undergo reduction, leading to the formation of aromatic amines, which can interact with cellular components. Additionally, the dye can form complexes with metal ions, affecting their bioavailability and activity .

Comparación Con Compuestos Similares

- Disperse Red 60

- Disperse Violet 93

- Disperse Orange 155

Comparison: Disperse Red 167 is unique due to its high temperature resistance and excellent dyeing properties. Compared to Disperse Red 60, it has better light fastness. Disperse Violet 93 and Disperse Orange 155, while similar in structure, differ in their dyeing properties and applications. This compound is particularly favored for its vibrant color and stability under various dyeing conditions .

Actividad Biológica

Disperse Red 167 (C.I. 61968-52-3) is an azo dye extensively used in the textile industry, particularly for dyeing polyester and other synthetic fibers. Its vibrant red color and excellent lightfastness make it suitable for high-performance applications. However, its biological activity, particularly concerning toxicity and mutagenicity, has raised significant concerns regarding its environmental and health impacts.

This compound is characterized by its chemical structure as an azo compound, which is known for its potential to undergo metabolic conversion into harmful aromatic amines. The molecular weight of this compound is approximately 519.93 g/mol. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 61968-52-3 |

| Molecular Weight | 519.93 g/mol |

| Chemical Structure | Azo dye |

Toxicological Profile

Research indicates that this compound can exhibit mutagenic and toxic effects. Studies have shown that certain azo dyes can be metabolized by microorganisms to produce aromatic amines, which are associated with carcinogenic effects. The potential for these metabolites to cause DNA damage has been documented, raising concerns about the long-term health implications of exposure to this dye.

Case Studies on Toxicity

-

Mutagenicity Assessment :

A study conducted on the mutagenic potential of various azo dyes, including this compound, found that it could induce mutations in bacterial strains. The Ames test indicated a significant increase in revertant colonies when exposed to this dye, suggesting a strong mutagenic effect . -

Environmental Impact :

Research highlighted the degradation pathways of this compound in wastewater treatment processes. An eco-friendly approach using bacteria capable of degrading azo dyes showed promising results in reducing the concentration of this dye in effluents . This study emphasizes the importance of developing sustainable methods for treating wastewater containing synthetic dyes. -

Electrochemical Degradation :

Another study focused on the electrochemical degradation of this compound, demonstrating that bipolar electrocoagulation could effectively remove this dye from aqueous solutions. The removal efficiency was influenced by various parameters such as pH and current density .

Biological Activity and Mechanisms

This compound's biological activity can be attributed to its ability to interact with biological systems at the molecular level. The following mechanisms have been identified:

- Metabolic Activation : Microorganisms can metabolize this compound to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxicity.

- Oxidative Stress Induction : Exposure to this dye has been linked to increased oxidative stress markers in cells, contributing to cellular damage and apoptosis.

Comparative Analysis with Other Dyes

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Chemical Structure Type | Unique Characteristics |

|---|---|---|

| Disperse Red 343 | Azo | Higher lightfastness compared to this compound |

| Disperse Blue 165 | Azo | Known for excellent thermal stability |

| Disperse Orange 25 | Azo | More vibrant color but lower fastness properties |

| Disperse Yellow 54 | Azo | Often used in combination dyes for broader color ranges |

| Disperse Red 60 | Anthraquinone | Different chemical structure leading to varied applications |

Propiedades

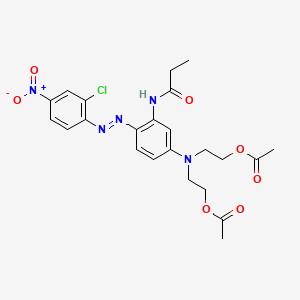

IUPAC Name |

2-[N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN5O7/c1-4-23(32)25-22-14-17(28(9-11-35-15(2)30)10-12-36-16(3)31)5-8-21(22)27-26-20-7-6-18(29(33)34)13-19(20)24/h5-8,13-14H,4,9-12H2,1-3H3,(H,25,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDORFLXCSSFUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067259 | |

| Record name | Disperse Red 167 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26850-12-4 | |

| Record name | N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26850-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, N-(5-(bis(2-(acetyloxy)ethyl)amino)-2-(2-(2-chloro-4-nitrophenyl)diazenyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026850124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disperse Red 167 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[N-(2-acetoxyethyl)-4-chloro-2-nitro-5-[2-(propionamido)anilino]anilino]ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.